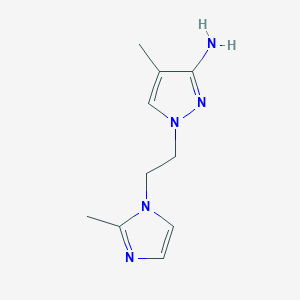
Methyl 6-(2,2,2-trifluoroacetyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(2,2,2-trifluoroacetyl)nicotinate is a chemical compound with the molecular formula C10H8F3NO3 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is substituted with a methyl group, and the carboxyl group is esterified with methanol The trifluoroacetyl group is attached to the nitrogen atom of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,2,2-trifluoroacetyl)nicotinate typically involves the reaction of 6-methyl nicotinic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity. The esterification process involves the use of methanol as a solvent and a dehydrating agent to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for purity and quality.
化学反应分析
Types of Reactions
Methyl 6-(2,2,2-trifluoroacetyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced compounds.
科学研究应用
Methyl 6-(2,2,2-trifluoroacetyl)nicotinate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 6-(2,2,2-trifluoroacetyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used in topical preparations for muscle and joint pain.
Methyl 2-methyl-6-(trifluoromethyl)nicotinate: A similar compound with a trifluoromethyl group instead of a trifluoroacetyl group.
Uniqueness
Methyl 6-(2,2,2-trifluoroacetyl)nicotinate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C9H6F3NO3 |
|---|---|
分子量 |
233.14 g/mol |
IUPAC 名称 |
methyl 6-(2,2,2-trifluoroacetyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6F3NO3/c1-16-8(15)5-2-3-6(13-4-5)7(14)9(10,11)12/h2-4H,1H3 |
InChI 键 |
MIKLOKCJJGGATR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




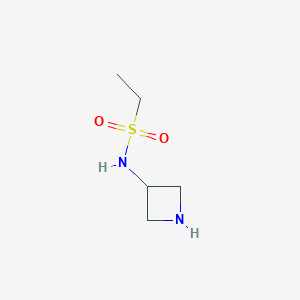

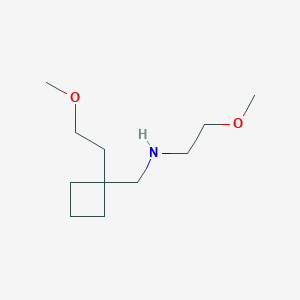
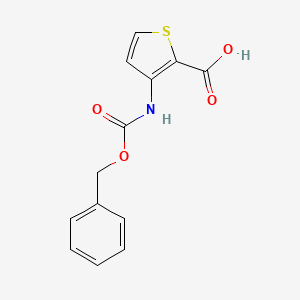
![ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate](/img/structure/B13532973.png)
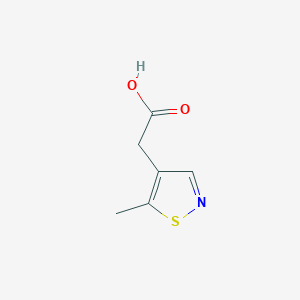
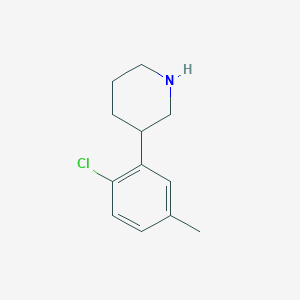

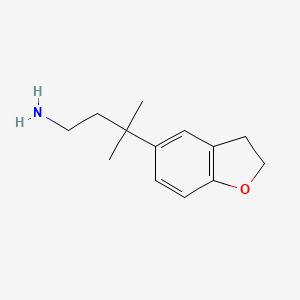
![2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B13533000.png)
